molecular formula C22H22N4O3S B2390656 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1112435-91-2

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2390656
CAS No.: 1112435-91-2
M. Wt: 422.5
InChI Key: VFTYYJYWLFXMIF-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindole derivative featuring a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) group. Its core structure includes a fused pyrimidine-indole system with methoxy and methyl substituents at positions 8, 3, and 5, respectively.

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13-7-5-6-8-16(13)23-18(27)12-30-22-24-19-15-11-14(29-4)9-10-17(15)25(2)20(19)21(28)26(22)3/h5-11H,12H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTYYJYWLFXMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N’-(2-furylmethyl)urea typically involves the reaction of 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid with furfurylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with a suitable isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N’-(2-furylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole or furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N’-(2-furylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and biological relevance:

Compound Name/ID Core Structure Key Substituents Synthesis Yield (%) Biological Activity (if reported) Reference
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 3,5-dimethyl, N-(2-methylphenyl)acetamide N/A Not explicitly reported N/A
2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (ZINC2720787) Pyrimido[5,4-b]indole 4-methoxyphenyl, N-(2-phenylethyl)acetamide N/A Database entry (potential drug candidate)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole-indole hybrid Indol-3-ylmethyl, N-(4-methylphenyl)acetamide N/A Enzyme inhibition (general screening)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazine derivative 4-methylphenyl, 4-sulfamoylphenyl 94 Not explicitly reported
2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)-methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3k) Benzimidazole-pyridine Methoxy, sulfinyl, sulfonyl, N-(2-pyridyl)acetamide 87 Not explicitly reported

Key Observations

Core Heterocyclic Systems :

  • The target compound’s pyrimidoindole core (vs. benzimidazole in or oxadiazole in ) influences electronic properties and binding affinity. Pyrimidoindoles often exhibit planar aromatic systems conducive to intercalation or π-π stacking, whereas oxadiazoles introduce polarity and conformational rigidity .

Substituent Effects :

  • The 8-methoxy group on the pyrimidoindole may enhance solubility compared to the 4-methoxyphenyl group in ZINC2720787 .
  • The N-(2-methylphenyl)acetamide side chain provides steric bulk and lipophilicity, contrasting with the more flexible N-(2-phenylethyl) group in ZINC2720787, which could affect membrane permeability .
  • Sulfanyl/sulfonyl groups (e.g., in and ) contribute to redox activity or metabolic stability, though the target compound’s sulfanyl bridge may offer better stability than sulfinyl/sulfonyl analogs .

Synthetic Efficiency :

  • Coupling reactions for hydrazine derivatives (e.g., 13a) achieved higher yields (94%) compared to benzimidazole derivatives (87% in ), suggesting substituent-dependent reactivity .

Physicochemical Properties

  • Solubility : Methoxy and sulfanyl groups may improve aqueous solubility relative to methylphenyl or bromo-substituted analogs (e.g., ).
  • Stability: The 4-oxo group could increase susceptibility to hydrolysis compared to cyano or sulfonamide derivatives .

Biological Activity

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimidoindole class and features a unique molecular structure that contributes to its biological activity. Research into its pharmacological properties has indicated promising applications, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S with a molecular weight of approximately 450.6 g/mol. Its structure includes a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety which are critical for its biological interactions.

PropertyValue
Molecular FormulaC24H26N4O3S
Molecular Weight450.6 g/mol
Chemical StructureStructure

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), a related structure, has shown significant cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2). The mechanism involves:

  • Inhibition of Cell Proliferation: MMNC blocks the cell cycle at the G2/M phase.
  • Induction of Apoptosis: It decreases mitochondrial membrane potential leading to programmed cell death.
  • Pathway Modulation: Inhibition of the PI3K/AKT/mTOR signaling pathway was observed, suggesting a targeted approach in cancer treatment .

Antimicrobial Activity

The compound's structural characteristics allow it to interact with various biological targets, potentially exhibiting antimicrobial properties. Preliminary studies indicate that derivatives may possess significant activity against bacterial strains and fungal pathogens. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance antimicrobial efficacy .

Case Studies

  • Colorectal Cancer Treatment:
    • Study: Evaluation of MMNC's cytotoxicity against colorectal cancer cells.
    • Findings: Induced apoptosis and cell cycle arrest were noted alongside downregulation of key signaling proteins .
  • Antimicrobial Efficacy:
    • Study: Assessment of related compounds against standard bacterial strains.
    • Results: Certain derivatives exhibited potent activity compared to established antibiotics like chloramphenicol .

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